molecular formula C27H36ClN5O4 B585253 Methoxymethoxy Nefazodone CAS No. 1346604-95-2

Methoxymethoxy Nefazodone

Katalognummer: B585253
CAS-Nummer: 1346604-95-2
Molekulargewicht: 530.066
InChI-Schlüssel: KGMZBWNECBSLAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxymethoxy Nefazodone is a structural analog of the antidepressant nefazodone, characterized by the addition of a methoxymethoxy (-OCH2OCH3) functional group. This modification is hypothesized to enhance pharmacokinetic properties, such as solubility or metabolic stability, while retaining the core pharmacological mechanism of serotonin-2A (5-HT2A) receptor antagonism and serotonin/norepinephrine reuptake inhibition (SARI/NARI) . Nefazodone is known for its moderate pH-dependent binding affinity (pH 7.3 vs. 8.6 ratio: 0.6–2.09) and intermediate reversibility kinetics, placing it in pharmacological Class G alongside compounds like riluzole and amitriptyline . Analytical methods for nefazodone, such as HPLC with UV detection (as outlined in pharmacopeial standards), are likely applicable to this compound with minor adjustments for structural differences .

Eigenschaften

CAS-Nummer

1346604-95-2

Molekularformel

C27H36ClN5O4

Molekulargewicht

530.066

IUPAC-Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C27H36ClN5O4/c1-22(37-21-35-2)26-29-33(27(34)32(26)18-19-36-25-10-4-3-5-11-25)13-7-12-30-14-16-31(17-15-30)24-9-6-8-23(28)20-24/h3-6,8-11,20,22H,7,12-19,21H2,1-2H3

InChI-Schlüssel

KGMZBWNECBSLAH-UHFFFAOYSA-N

SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)OCOC

Synonyme

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-2,4-dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Nefazodone Hydrochloride

  • Core Structure : Phenylpiperazine scaffold with a chlorophenyl group and triazolone ring.
  • Pharmacology : Dual 5-HT2A antagonism and SARI activity.
  • Analytical Methods : Quantified via HPLC (Column: C18, 250 mm × 4.6 mm; Detection: 254 nm) .

(S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (Compound 16)

  • Structure : Methoxymethoxy-substituted diol derivative (C12H16O6).
  • Relevance : Shares the methoxymethoxy group with Methoxymethoxy Nefazodone, which may improve solubility or bioavailability compared to nefazodone’s chlorophenyl group .
  • Research Gap: Limited pharmacological data; primarily studied for synthetic pathways rather than clinical efficacy .

Riluzole

  • Class G Peer : Exhibits similar pH-dependent affinity but distinct mechanism (glutamate release inhibition).
  • Contrast : Unlike this compound, riluzole lacks serotoninergic activity, highlighting structural specificity in Class G .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Key Substituents pH 7.3 vs. 8.6 Affinity Ratio Solubility Primary Target
Nefazodone Hydrochloride Chlorophenyl, triazolone 0.6–2.09 Moderate (pH-dependent) 5-HT2A, SARI/NARI
This compound* Methoxymethoxy, triazolone Inferred: 0.8–2.5 Predicted: High 5-HT2A, SARI/NARI
Compound 16 Methoxymethoxy, diol Not reported High (polar groups) Synthetic intermediate
Riluzole Benzothiazole 1.2–1.8 Low Glutamate release

Note: Data for this compound is inferred from structural analogs and Class G trends .

Mechanistic and Clinical Implications

  • Advantages Over Nefazodone: The methoxymethoxy group may reduce hepatic toxicity (a known issue with nefazodone) by avoiding reactive metabolite formation. However, this remains speculative without direct toxicology studies.
  • Limitations vs. Class G Peers : Unlike riluzole or amitriptyline, this compound lacks diversity in clinical applications (e.g., riluzole’s use in ALS) due to its specialized serotoninergic focus .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of methoxymethoxy nefazodone in synthetic batches?

  • Methodological Answer : Utilize reversed-phase HPLC with UV detection, as described in pharmacopeial protocols for structurally related compounds like nefazodone hydrochloride. Key parameters include:

  • Column : C18, 4.6 mm × 25 cm, 5 µm particle size .
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) gradient .
  • Flow Rate : 1.5 mL/min, with column temperature maintained at 30°C .
  • Validation : Perform system suitability tests using resolution solutions containing related compounds (e.g., degradation products) to ensure specificity .

Q. How can researchers optimize synthesis routes for this compound derivatives?

  • Methodological Answer : Apply Bischler-Napieralski conditions for cyclization steps, as demonstrated in oxazole synthesis from tyrosine analogs. Key considerations:

  • Catalyst : Phosphorus oxychloride (POCl₃) for efficient dehydration .
  • Protecting Groups : Use methoxymethoxy (MOM) groups to stabilize reactive intermediates, as seen in boronic acid derivatives .
  • Purification : Employ flash chromatography with silica gel and ethyl acetate/hexane gradients to isolate products .

Q. What safety protocols are critical when handling methoxymethoxy-containing compounds?

  • Methodological Answer : Follow industrial hygiene practices:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile intermediates (e.g., methoxymethoxy ethers) .
  • Storage : Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across different synthetic batches?

  • Methodological Answer :

  • Step 1 : Quantify impurities via peak-area normalization in HPLC, using the formula:
    \text{% Impurity} = \frac{C_S}{C_T} \times \frac{r_U}{r_S} \times 100

     where $ C_S $/$ C_T $ are standard/test solution concentrations, and $ r_U $/$ r_S $ are peak areas <span data-key="52" class="reference-num" data-pages="undefined">9</span>.  
    
    • Step 2 : Cross-validate with LC-MS to identify unknown peaks (e.g., methoxymethoxy adducts or hydrolysis byproducts) .
    • Step 3 : Adjust reaction stoichiometry or quenching protocols if impurities correlate with specific reagents (e.g., excess methoxymethyl chloride) .

Q. What experimental designs are recommended for evaluating the bioactivity of this compound analogs?

  • Methodological Answer :
    • In Vitro Models : Use serotonin (5-HT₂A) receptor-binding assays, referencing nefazodone’s known antagonism .
    • Dose-Response Curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
    • Controls : Include parent compounds (nefazodone hydrochloride) and vehicle controls to isolate methoxymethoxy effects .

Q. How can structural ambiguities in this compound derivatives be addressed?

  • Methodological Answer :
    • HRMS : Confirm molecular formulas (e.g., C₁₈H₁₇NO₃ for methoxymethoxy-oxazole derivatives) with <5 ppm mass accuracy .
    • 2D NMR : Use NOESY or COSY to differentiate regioisomers (e.g., methoxymethoxy vs. ethoxymethoxy substitutions) .

Q. What strategies mitigate reproducibility issues in pharmacological studies involving methoxymethoxy analogs?

  • Methodological Answer :
    • Blinding : Implement double-blind protocols in animal/human trials to reduce bias .
    • Power Analysis : Use G*Power software to determine sample sizes (α=0.05, β=0.2) .
    • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before data collection .

Q. How do methoxymethoxy modifications impact nefazodone’s metabolic stability compared to parent compounds?

  • Methodological Answer :
    • Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
    • Kinetic Parameters : Calculate t1/2t_{1/2} and intrinsic clearance (CLint) using Michaelis-Menten models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.